Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-
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Overview
Description
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is a chemical compound with the molecular formula C12H5N3O2 . It is also known as 2-Benzo[1,3]dioxol-5-yl-3-cyano-but-2-enedinitrile .
Molecular Structure Analysis
The molecular weight of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is 223.19 . The molecular structure is complex, contributing to its high perplexity.Scientific Research Applications
Synthesis and Antibacterial Activities
- Ethenetricarbonitrile derivatives have been synthesized and exhibited significant antibacterial activities. For instance, compounds synthesized from 3-Acetyl/Formyl 4-hydroxy-2H(1)benzapyran-2-one showed notable antibacterial effects, highlighting their potential in antimicrobial applications (Mulwad et al., 2008).
Structural Analysis and Chemical Behavior
- The structural characteristics and synthesis processes of various compounds involving Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- derivatives have been extensively studied, providing valuable insights into their chemical behavior and potential applications in material science and chemistry (Er et al., 2015).
Antibacterial Evaluation
- A series of sulfonohydrazide derivatives derived from Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- have been synthesized and evaluated for their antibacterial properties. These studies have shown promising results, indicating the potential of these compounds in developing new antibacterial agents (Siddiqa et al., 2014).
Safety And Hazards
While the specific safety data sheet for Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is not available, general safety measures for handling similar compounds include avoiding skin and eye contact, avoiding inhalation, and using the compound only in well-ventilated areas or outdoors . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethene-1,1,2-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-4-9(5-14)10(6-15)8-1-2-11-12(3-8)17-7-16-11/h1-3H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBOCXWCDCIQGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=C(C#N)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348397 |
Source
|
Record name | Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |
CAS RN |
656811-17-5 |
Source
|
Record name | Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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